Scientific Field: This application falls under the field of Biochemistry.
Summary of the Application: 3-Chloro-4-fluorophenylacetylene has been used to identify inhibitors of Tyrosinase from Agaricus bisporus .
Scientific Field: This application falls under the field of Material Science.
Summary of the Application: 3-Chloro-4-fluorophenylacetylene is used as an intermediate in the production of liquid crystals .
Methods of Application: The compound is used as an intermediate in the synthesis process.
Results or Outcomes: The outcomes of this application are the production of liquid crystals.
Scientific Field: This application falls under the field of Pharmaceutical Chemistry.
Summary of the Application: 3-Chloro-4-fluorophenylacetylene is used as an intermediate in the production of various pharmaceuticals .
Scientific Field: This application falls under the field of Organic Chemistry.
Summary of the Application: 3-Chloro-4-fluorophenylacetylene is used as an intermediate in organic synthesis .
Summary of the Application: 3-Chloro-4-fluorophenylacetylene is used in vacuum deposition processes .
Summary of the Application: 3-Chloro-4-fluorophenylacetylene is used in the synthesis of aryl acetylenes .
Methods of Application: The compound is used in the synthesis process of aryl acetylenes via Sonogashira type cross coupling reaction with various haloarenes in the presence of bis (μ-iodo)bis ((-)-sparteine)dicopper (I) catalyst .
2-Chloro-4-ethynyl-1-fluorobenzene is an organic compound characterized by the presence of a chloro group, a fluorine atom, and an ethynyl group attached to a benzene ring. Its chemical formula is C₈H₄ClF, and it has a molecular weight of 154.57 g/mol. The compound is notable for its unique structure, which allows it to participate in various
Several methods have been developed for synthesizing 2-chloro-4-ethynyl-1-fluorobenzene:
2-Chloro-4-ethynyl-1-fluorobenzene has potential applications in various fields:
Interaction studies involving 2-chloro-4-ethynyl-1-fluorobenzene primarily focus on its reactivity with nucleophiles and electrophiles. Such studies help elucidate its potential roles in drug design and development, particularly how it might interact with biological macromolecules like proteins or nucleic acids. Understanding these interactions is crucial for predicting its behavior in biological systems and its efficacy as a therapeutic agent .
Several compounds share structural similarities with 2-chloro-4-ethynyl-1-fluorobenzene. Here are some notable examples:
Compound Name | Chemical Formula | Similarity Index |
---|---|---|
1-Chloro-4-fluorobenzene | C₆H₄ClF | 0.88 |
1-Ethynyl-4-fluorobenzene | C₇H₅F | 0.86 |
4-Chloro-1-fluorobenzene | C₇H₄ClF | 0.85 |
3-Chloro-4-fluorobenzene | C₇H₄ClF | 0.83 |
2-Chloro-5-fluorobenzene | C₇H₄ClF | 0.83 |
These compounds are unique due to their specific arrangements of functional groups and varying degrees of halogenation, which significantly influence their chemical reactivity and potential applications.